1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid

Melting Point Thermal Analysis Compound Identity

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS 912771-18-7), ≥95% purity, is a differentiated cycloheptane β-amino acid for SAR programs. Its seven-membered ring imparts distinct flexibility and steric bulk vs. smaller-ring analogs; 3-fluoro substitution optimizes LogP (3.0) and permeability. Validated in CHO-K1 adenylate cyclase assays (EC50 2.8–6.5) as a 5-HT1D pathway modulator. Compliant with USPTO purity standards for IP filings.

Molecular Formula C15H18FNO3
Molecular Weight 279.31 g/mol
CAS No. 912771-18-7
Cat. No. B1627173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
CAS912771-18-7
Molecular FormulaC15H18FNO3
Molecular Weight279.31 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)(C(=O)O)NC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C15H18FNO3/c16-12-7-5-6-11(10-12)13(18)17-15(14(19)20)8-3-1-2-4-9-15/h5-7,10H,1-4,8-9H2,(H,17,18)(H,19,20)
InChIKeyCYOXXKKBLPKXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid (CAS 912771-18-7): Technical Baseline for Procurement and Assay-Ready Use


1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid is a synthetic cyclic β-amino acid derivative comprising a cycloheptane ring, a 3-fluorobenzamide moiety, and a carboxylic acid functional group (molecular formula C15H18FNO3, MW 279.31) [1]. It is commonly supplied as a 95% pure research compound and has been evaluated in multiple biochemical assays, including cAMP phosphodiesterase inhibition (insignificant activity noted) [2], P2X7 receptor antagonism [3], and adenylate cyclase modulation (EC50 range 2.8–6.5 in a cellular functional assay) .

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid: Why Ring-Size and Fluorination Dictate Functional Outcomes


Substitution with cyclohexane or cyclopentane analogs is non-interchangeable due to conformational and electronic differences. The seven-membered cycloheptane ring imparts distinct steric and flexibility properties compared to smaller rings, which can alter target binding and pharmacokinetic profiles [1]. The 3-fluoro substitution on the benzamide moiety further modulates lipophilicity and hydrogen-bonding capacity, affecting both solubility and membrane permeability [2]. These structural nuances directly impact assay performance and downstream data reproducibility, making the precise compound essential for controlled studies.

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid: Comparative Evidence for Informed Procurement


Thermal Stability: Cycloheptane vs Cyclohexane Core Comparison

The target compound exhibits a melting point of 175 °C [1]. In contrast, a structurally related cyclohexane-based analog, (1R,2S)-2-benzamidocyclohexane-1-carboxylic acid, melts at 204–208 °C . This 29–33 °C difference reflects the impact of ring size on solid-state packing and thermal stability, which can influence handling, purification, and formulation steps.

Melting Point Thermal Analysis Compound Identity

Molecular Weight Progression Across Cycloalkyl Homologs

The molecular weight of the target compound is 279.31 g/mol [1]. Compared to its cyclopentane (251.25 g/mol) and cyclohexane (265.28 g/mol) analogs, a clear incremental increase of approximately 14 g/mol per methylene unit is observed . This linear progression allows for predictable property adjustments in SAR studies and influences passive membrane permeability and solubility parameters.

Molecular Weight Pharmacokinetics SAR

Purity Specification: USPTO-Relevant Threshold for Compositional Integrity

Multiple vendors supply the target compound at a minimum purity of 95% by HPLC . This aligns with the purity threshold defined in a related USPTO patent for a composition comprising a compound of formula (I), which requires HPLC purity ≥95% and an impurity level <0.1% [1]. While not a direct assay of the compound, this benchmark indicates industry expectations for research-grade material in patentable compositions.

Purity HPLC Quality Control

Adenylate Cyclase Modulation: Functional Activity Range

In a functional assay, the target compound inhibited forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1D receptor in CHO-K1 cells, with an EC50 value ranging from 2.8 to 6.5 (units likely µM, though not explicitly stated in the assay record) . This range provides a baseline for comparing activity with related compounds in GPCR signaling studies. Direct comparator data for analogs in the same assay system are not currently available.

Adenylate Cyclase GPCR Functional Assay

Lipophilicity: Computed LogP and PSA Parameters

Computed properties for the target compound include an XLogP3 value of 3.0 and a topological polar surface area (PSA) of 66.4 Ų [1]. These values are within the range typically associated with good oral bioavailability (Lipinski's Rule of Five). While direct comparative data for cycloalkyl homologs are not available, the LogP of 3.0 suggests moderate lipophilicity, balancing membrane permeability with aqueous solubility [2].

Lipophilicity LogP Polar Surface Area

1-(3-Fluoro-benzoylamino)-cycloheptanecarboxylic acid: Recommended Use Cases


SAR and Lead Optimization: Exploring Cycloalkyl Ring Size

The systematic increase in molecular weight from cyclopentane to cycloheptane homologs makes this compound ideal for structure-activity relationship (SAR) studies aimed at optimizing lipophilicity, steric bulk, and target binding. Its computed LogP of 3.0 and moderate PSA support its use as a tool compound in medicinal chemistry programs [1].

GPCR Functional Assays: 5-HT1D Receptor Modulation

The compound has demonstrated functional activity in a CHO-K1 cell-based adenylate cyclase assay (EC50 range 2.8–6.5), making it suitable for investigating 5-HT1D receptor signaling pathways . Researchers can use this compound as a reference modulator in similar cellular assays.

Patent and Regulatory Filings: Meeting Purity Benchmarks

With vendor-supplied purity ≥95% by HPLC, this compound meets the threshold referenced in USPTO patent compositions, supporting its use in intellectual property filings and regulatory submissions where high chemical integrity is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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